![molecular formula C16H22ClN3O3 B5188610 N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5188610.png)
N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide, also known as CGP 49823, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as dipeptidyl peptidase IV (DPP-IV) inhibitors and has been shown to have a wide range of biological effects.
Mechanism of Action
N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide 49823 exerts its effects by inhibiting DPP-IV, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide 49823 increases the levels of these hormones, leading to improved glucose homeostasis and insulin secretion.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide 49823 has been shown to have a wide range of biochemical and physiological effects, including improved glucose tolerance, increased insulin secretion, and decreased inflammation. It has also been shown to have anti-cancer effects, possibly through its inhibition of DPP-IV.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide 49823 is its specificity for DPP-IV, which allows for targeted inhibition of this enzyme. However, one limitation is its relatively low potency compared to other DPP-IV inhibitors, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide 49823, including:
1. Further exploration of its potential therapeutic applications in diabetes, cancer, and inflammation.
2. Development of more potent analogs of N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide 49823 with improved efficacy.
3. Investigation of its effects on other biological pathways and systems.
4. Evaluation of its safety and toxicity in preclinical and clinical studies.
5. Development of new formulations and delivery methods to improve its pharmacokinetic properties.
Synthesis Methods
N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide 49823 is typically synthesized using a multi-step process that involves the reaction of 3-chloro-4-methylbenzoyl chloride with 3-(4-morpholinyl)propylamine in the presence of a base. The resulting intermediate is then reacted with ethylenediamine to yield the final product.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide 49823 has been extensively studied for its potential therapeutic applications in a variety of diseases, including diabetes, cancer, and inflammation. It has been shown to inhibit DPP-IV, an enzyme that plays a key role in the regulation of glucose metabolism, and has been proposed as a potential treatment for type 2 diabetes.
properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3/c1-12-3-4-13(11-14(12)17)19-16(22)15(21)18-5-2-6-20-7-9-23-10-8-20/h3-4,11H,2,5-10H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEHCHVLKGQJOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2CCOCC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.